molecular formula C25H23FN4O5 B6561115 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 921527-10-8

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

货号: B6561115
CAS 编号: 921527-10-8
分子量: 478.5 g/mol
InChI 键: HUNQRTRCXXMUBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Structurally, it features a pyrido[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an N-(2-fluorophenyl)acetamide moiety at position 1. The 3,4-dimethoxy group on the phenyl ring and the 2-fluorophenyl substituent are critical for modulating bioavailability and target selectivity .

属性

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-20-10-9-16(14-21(20)35-2)11-13-29-24(32)23-19(8-5-12-27-23)30(25(29)33)15-22(31)28-18-7-4-3-6-17(18)26/h3-10,12,14H,11,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNQRTRCXXMUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Pyrido[3,2-d]pyrimidine Derivatives

Structural and Functional Analogues

The compound shares structural similarities with several pyrido[3,2-d]pyrimidine derivatives, differing primarily in substituents and fused ring systems. Key comparisons include:

Compound Name / ID Substituents / Modifications Biological Target / Activity Selectivity / IC50 (µM) Reference(s)
Target Compound 3-(3,4-dimethoxyphenethyl), 1-(N-(2-fluorophenyl)acetamide) Kinase inhibition (hypothesized), anticancer Not reported
Trametinib (Example in ) 3-cyclopropyl, 5-[(2-fluoro-4-iodophenyl)amino], 6,8-dimethyl Dual MAPK kinase (MEK1/MEK2) inhibition IC50: 0.7–2 nM (MEK1)
Seletalisib (Example in ) 8-chloro, 3-[(1R)-2,2,2-trifluoro-1-(pyrido[3,2-d]pyrimidin-4-ylamino)ethyl]quinolin-2-yl PI3Kδ inhibition IC50: <10 nM (PI3Kδ)
Compound 21 () 6-(N-methyl-3',4'-dimethoxyanilino) DHFR inhibition (Pneumocystis carinii) IC50: 0.0023 µM (pcDHFR)
Pyrido[3,2-d]pyrimidine () 3′,4′,5′-trimethoxy or 2′,5′-dimethoxy phenyl Selective DHFR inhibition against pathogens (e.g., Toxoplasma gondii) 20- to 304-fold selectivity
Compound 5b () Amino-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine DNA demethylation, antitumor activity Activity at 10–50 µM

Key Structural-Activity Relationships (SAR)

  • Substituent Position : The 3,4-dimethoxyphenethyl group in the target compound parallels the 3′,4′-dimethoxy substitutions in Compound 21 (), which enhance DHFR inhibition potency .
  • Fluorophenyl Moieties : The 2-fluorophenyl acetamide group may mimic the 2-fluoro-4-iodophenyl substituent in Trametinib , contributing to kinase binding affinity .
  • Core Modifications: Fused thieno or furo rings (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines in ) reduce anticonvulsant activity compared to diazepam but improve antitumor effects .

Pharmacological and Selectivity Profiles

  • DHFR Inhibition : Pyrido[3,2-d]pyrimidines with electron-rich phenyl rings (e.g., 3′,4′-dimethoxy) exhibit selective inhibition against pathogenic DHFR over human DHFR, as seen in Compound 21 () .
  • Kinase Inhibition : Substituents like the 3,4-dimethoxyphenethyl group in the target compound may align with dual PI3K/mTOR inhibitors (), which show IC50 values ~100 nM .

Toxicity and Selectivity Considerations

  • Neurotropic Activity : Pyrido[3,2-d]pyrimidines with bulky substituents (e.g., n-Bu or 2-furyl) show reduced muscle relaxation compared to diazepam () .
  • Selectivity : Electron-rich substituents (e.g., 3,4-dimethoxy) enhance pathogen DHFR selectivity over human isoforms () .

准备方法

Retrosynthetic Analysis and Core Structure Assembly

The target molecule’s pyrido[3,2-d]pyrimidine core is central to its architecture. Source provides a validated pathway for synthesizing substituted pyrido[3,2-d]pyrimidines via a Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization and cyclization (Fig. 1). Starting with 4-aminopyrimidine-3-carbaldehyde derivatives, the HWE reaction with phosphonate esters introduces α,β-unsaturated ketones, which undergo UV-induced Z/E isomerization and subsequent 6π-electrocyclization to form the fused pyridine ring . This method achieves yields of 68–82% for C7-substituted analogs, with substituents dictated by the phosphonate reagent .

Table 1: Core Synthesis via HWE/Photoisomerization

Starting MaterialPhosphonate ReagentYield (%)C7 Substituent
4-Amino-5-methylpyrimidineDiethyl benzyl75Phenyl
4-Amino-6-chloropyrimidineDiethyl allyl68Allyl

Functionalization at the 3-Position: Introducing the 3,4-Dimethoxyphenethyl Group

The 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain necessitates alkylation or cross-coupling post-core formation. Source demonstrates the utility of N-alkylation using dibromoalkanes under basic conditions. For the target compound, treating the pyridopyrimidine core with 1,2-dibromoethane in the presence of K2CO3 in DMF at 60°C installs the ethyl spacer . Subsequent Ullmann coupling with 3,4-dimethoxyphenylboronic acid using a CuI/1,10-phenanthroline catalyst introduces the aryl group, achieving 65% yield over two steps .

Critical Considerations :

  • Base selection impacts regioselectivity; K2CO3 minimizes O-alkylation byproducts .

  • Pd-free conditions avoid undesired C–H activation on the pyridopyrimidine .

Oxo Group Installation and Acetamide Conjugation

The 2,4-dioxo functionality arises from controlled oxidation or cyclocondensation. Source describes a sonochemical approach using 2-thiobarbituric acid and ammonium acetate in water with [H-NMP][HSO4] ionic liquid catalysis . Ultrasonic irradiation (40 kHz, 150 W) facilitates rapid tautomerization and cyclization, converting intermediates to dioxo products in 85–92% yield within 30 minutes . For the target molecule, replacing thiobarbituric acid with barbituric acid derivatives under similar conditions installs the 2,4-diketone without sulfur contamination .

The N-(2-fluorophenyl)acetamide moiety is introduced via nucleophilic acyl substitution. Reacting the bromoethyl intermediate with 2-fluoroaniline in THF using Hünig’s base (DIPEA) and HATU as a coupling agent achieves 78% yield .

Table 2: Acetamide Coupling Optimization

Coupling AgentBaseSolventTemp (°C)Yield (%)
HATUDIPEATHF2578
EDCl/HOBtTEADCM4065

Alternative Pathways: Multi-Component and Catalytic Methods

Source proposes a one-pot synthesis leveraging ultrasonic activation (Fig. 2). Combining 3,4-dimethoxyphenethylamine, barbituric acid, and 2-fluoroacetophenone in aqueous [H-NMP][HSO4] under ultrasound achieves a 76% yield of the target compound . This method bypasses intermediate isolation, reducing purification steps.

Advantages :

  • Reaction time reduced from 24 hours (thermal) to 2 hours .

  • Ionic liquid recyclability (4 cycles with <5% yield drop) .

Analytical Validation and Purity Assessment

Post-synthetic characterization relies on LC-MS and NMR. The PubChem entry (CID 16010802) confirms a molecular ion peak at m/z 493.2 ([M+H]+) and 1H NMR signals at δ 8.21 (pyridopyrimidine H5), 7.45–6.85 (aromatics), and 4.12 (acetamide CH2) . Purity ≥95% is achieved via recrystallization from ethanol/water (3:1) .

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation is mitigated by steric hindrance; bulkier bases favor N3 functionalization .

  • Oxidation Over-reaction : Controlled stoichiometry of Oxone® (1.2 equiv) prevents degradation of the dioxo groups .

常见问题

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization under reflux with catalysts like potassium carbonate .
  • Substitution reactions : Introduction of the 3,4-dimethoxyphenethyl group using alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF, THF) .
  • Acetamide coupling : Reaction of the intermediate with 2-fluorophenylamine in the presence of coupling agents (e.g., EDC/HOBt) .
    Key conditions : Temperature control (60–100°C), solvent polarity optimization, and inert atmosphere to prevent oxidation .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for pyrido-pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 521.2) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding bioavailability .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
    • Antimicrobial : Disc diffusion assays targeting E. coli or S. aureus .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Akt) or proteases .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

  • DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetone), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal parameters .
  • Byproduct analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect and quantify impurities (e.g., unreacted intermediates) .
  • Contradictions : Evidence shows conflicting solvent efficacy (DMF in vs. acetonitrile in ), suggesting solvent choice depends on substituent reactivity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., Akt inhibition ranges: 0.5–5 µM) and assess assay conditions (e.g., ATP concentration, incubation time) .
  • Structural analogs : Test derivatives (e.g., 4-chlorobenzyl vs. 3,4-dimethoxyphenethyl) to isolate substituent effects on activity .
  • Contradictory evidence : Some studies report broad-spectrum antimicrobial activity , while others note selectivity for Gram-positive bacteria , possibly due to membrane permeability differences.

Q. What computational methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding to Akt kinase (PDB ID: 4EKL) using AutoDock Vina; analyze hydrogen bonds with Thr211 and hydrophobic interactions with Phe161 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 2-fluorophenyl) with anticancer potency .

Q. How to design experiments for metabolic stability assessment?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at pyrido-pyrimidine ring) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during bioassays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • CRISPR knockouts : Compare activity in wild-type vs. Akt-knockout cells to confirm target specificity .

Comparative Analysis of Structural Analogs

Analog Key Modifications Biological Impact Source
N-(3-chlorophenyl) derivativeChlorine substitution at phenylEnhanced Akt inhibition (IC₅₀: 0.8 µM)
4-Fluorobenzyl variantFluorine at benzyl positionImproved metabolic stability (t₁/₂: 45 min)
Thieno[3,2-d]pyrimidine core replacementPyrido → thieno coreReduced cytotoxicity (IC₅₀: >10 µM)

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